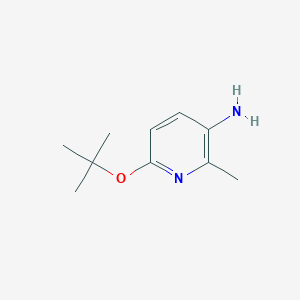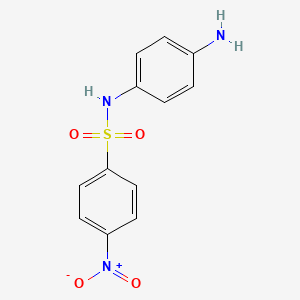
N-(4-aminophenyl)-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-aminophenyl)-4-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of both an amino group and a nitro group attached to a benzene ring, which is further connected to a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminophenyl)-4-nitrobenzenesulfonamide typically involves the nitration of N-(4-aminophenyl)benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the para position relative to the amino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then subjected to purification steps, such as crystallization or recrystallization, to obtain the pure compound.
化学反応の分析
Types of Reactions:
Reduction: The nitro group in N-(4-aminophenyl)-4-nitrobenzenesulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonation, to form various derivatives.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Acyl chlorides for acylation, sulfur trioxide for sulfonation.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
Reduction: N-(4-aminophenyl)-4-aminobenzenesulfonamide.
Substitution: N-(4-acylaminophenyl)-4-nitrobenzenesulfonamide.
Oxidation: N-(4-nitrosophenyl)-4-nitrobenzenesulfonamide.
科学的研究の応用
Chemistry: N-(4-aminophenyl)-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has been investigated for its ability to inhibit the growth of certain bacterial strains.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of sulfonamide-based drugs. These drugs are known for their antibacterial and antifungal properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and resins with specific properties.
作用機序
The mechanism of action of N-(4-aminophenyl)-4-nitrobenzenesulfonamide in biological systems involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis and ultimately bacterial cell death.
類似化合物との比較
N-(4-aminophenyl)-4-methylbenzenesulfonamide: This compound differs by having a methyl group instead of a nitro group. It is used in similar applications but may exhibit different reactivity and biological activity.
N-(4-aminophenyl)-4-chlorobenzenesulfonamide: This compound has a chlorine atom instead of a nitro group. It is also used in the synthesis of various organic compounds and has potential antimicrobial properties.
N-(4-aminophenyl)-4-hydroxybenzenesulfonamide: This compound contains a hydroxyl group, which can significantly alter its chemical and biological properties.
Uniqueness: N-(4-aminophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both an amino group and a nitro group, which allows it to participate in a wide range of chemical reactions. Its dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
特性
分子式 |
C12H11N3O4S |
|---|---|
分子量 |
293.30 g/mol |
IUPAC名 |
N-(4-aminophenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H11N3O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H,13H2 |
InChIキー |
CAKJRDDZMNGEKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13322579.png)
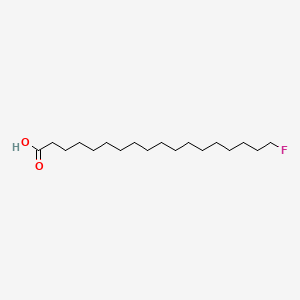
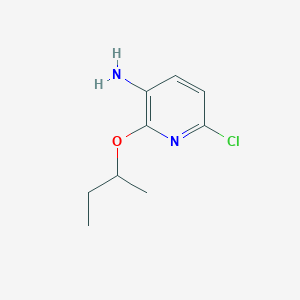
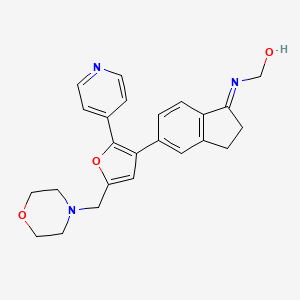

![6-Methoxy-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13322608.png)
![(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene](/img/structure/B13322609.png)


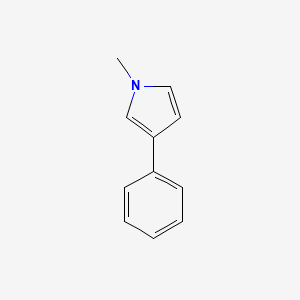
![2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol](/img/structure/B13322621.png)
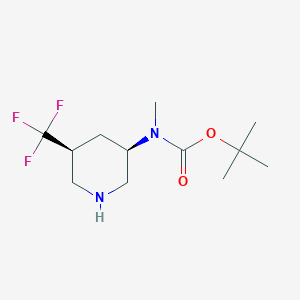
![3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13322638.png)
